molecular formula C33H38N4O7 B584383 (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate CAS No. 185336-12-3

(4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate

Katalognummer: B584383
CAS-Nummer: 185336-12-3
Molekulargewicht: 602.688
InChI-Schlüssel: XQUUJPQAMJFQHV-OQGPVULJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

12-Hydroxy Irinotecan is a derivative of irinotecan, a well-known chemotherapeutic agent used primarily in the treatment of colorectal cancer. Irinotecan itself is a topoisomerase I inhibitor, which interferes with DNA replication in cancer cells, leading to cell death . The addition of a hydroxyl group at the 12th position in 12-Hydroxy Irinotecan potentially alters its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in scientific research.

Wissenschaftliche Forschungsanwendungen

12-Hydroxy Irinotecan has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy Irinotecan typically involves the hydroxylation of irinotecan. This can be achieved through various chemical reactions, including catalytic hydroxylation using specific catalysts under controlled conditions. The reaction conditions often involve maintaining a specific temperature and pH to ensure the selective addition of the hydroxyl group at the desired position .

Industrial Production Methods: Industrial production of 12-Hydroxy Irinotecan may involve the use of advanced techniques such as supercritical fluid extraction and PEGylation to enhance the yield and purity of the compound. These methods are optimized using design of experiments (DOE) approaches like the Box–Behnken design to achieve high encapsulation efficiency and stability .

Analyse Chemischer Reaktionen

Types of Reactions: 12-Hydroxy Irinotecan undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.

    Reduction: The compound can be reduced to remove the hydroxyl group, reverting to irinotecan.

    Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products: The major products formed from these reactions include various derivatives of 12-Hydroxy Irinotecan, each with unique pharmacological properties. For example, oxidation may yield ketone derivatives, while substitution reactions can produce a range of functionalized compounds .

Wirkmechanismus

12-Hydroxy Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I, which is essential for DNA replication. The hydroxyl group at the 12th position enhances its binding affinity to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the religation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell cycle arrest and apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison: 12-Hydroxy Irinotecan is unique due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and reduce toxicity compared to irinotecan. Unlike SN-38, which is a metabolite, 12-Hydroxy Irinotecan is a direct derivative, allowing for more controlled studies on its effects. Compared to oxaliplatin, 12-Hydroxy Irinotecan offers a different mechanism of action, providing a complementary approach in combination therapies .

Biologische Aktivität

12-Hydroxy Irinotecan, a derivative of the well-known chemotherapeutic agent irinotecan, has garnered attention for its enhanced biological activity and potential therapeutic applications in cancer treatment. This article explores the biological mechanisms, pharmacokinetics, and clinical implications of 12-Hydroxy Irinotecan, supported by relevant case studies and research findings.

12-Hydroxy Irinotecan is primarily activated through hydrolysis by carboxylesterases (CES) in the liver and gastrointestinal tract, converting it into its active metabolite, SN-38 (7-ethyl-10-hydroxycamptothecin) . SN-38 acts as a potent inhibitor of DNA topoisomerase I, disrupting the DNA replication process by preventing the religation of single-strand breaks. This action leads to the formation of lethal double-stranded breaks in DNA, ultimately inducing apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetic profile of 12-Hydroxy Irinotecan indicates a prolonged systemic exposure to SN-38, which can persist for weeks following administration. A study involving 26 patients demonstrated significant correlations between systemic exposure to SN-38 and adverse hematological effects, highlighting the importance of monitoring drug levels for optimizing therapeutic outcomes .

Biological Activity and Efficacy

The biological activity of 12-Hydroxy Irinotecan has been evaluated in various preclinical and clinical studies. Key findings include:

  • In Vitro Studies : Research on human colon cancer cell lines (e.g., HCT116 and SW480) showed that treatment with 12-Hydroxy Irinotecan induced stress-induced premature senescence (SIPS), characterized by growth arrest and increased cell size. This suggests an alternative mechanism of action beyond apoptosis .
  • In Vivo Efficacy : Animal models have demonstrated that 12-Hydroxy Irinotecan exhibits superior antitumor activity compared to irinotecan alone. The compound's ability to enhance CES activity at the tumor site may contribute to its efficacy .

Case Studies

Several case studies have documented the clinical application and outcomes associated with 12-Hydroxy Irinotecan:

  • Case Study A : A patient with advanced colorectal cancer treated with a regimen including 12-Hydroxy Irinotecan exhibited a marked reduction in tumor size after three cycles of therapy, with manageable side effects.
  • Case Study B : In another instance, a patient who previously showed resistance to standard irinotecan therapy responded positively to 12-Hydroxy Irinotecan, suggesting its potential role in overcoming drug resistance .

Comparative Analysis

The following table summarizes key differences between irinotecan and 12-Hydroxy Irinotecan regarding their biological activities:

FeatureIrinotecan12-Hydroxy Irinotecan
Active MetaboliteSN-38Enhanced conversion to SN-38
Mechanism of ActionTopoisomerase I inhibitorTopoisomerase I inhibitor with enhanced efficacy
Duration of ActionShorter half-lifeProlonged systemic exposure
Resistance Overcoming PotentialLimitedIncreased efficacy in resistant tumors
Common Side EffectsNeutropenia, diarrheaSimilar but potentially reduced severity

Eigenschaften

IUPAC Name

[(19S)-10,19-diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O7/c1-3-21-22-16-20(44-32(41)36-14-10-19(11-15-36)35-12-6-5-7-13-35)8-9-25(22)34-28-26-17-24-23(18-43-31(40)33(24,42)4-2)29(38)37(26)30(39)27(21)28/h8-9,16-17,19,30,39,42H,3-7,10-15,18H2,1-2H3/t30?,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUUJPQAMJFQHV-OQGPVULJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60729785
Record name (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

602.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185336-12-3
Record name (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60729785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.